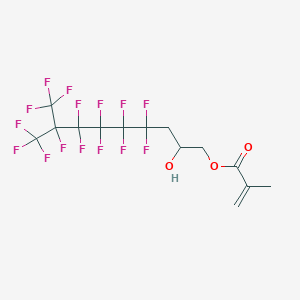

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate

Description

Properties

IUPAC Name |

[4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F15O3/c1-5(2)7(31)32-4-6(30)3-8(15,16)10(18,19)12(22,23)11(20,21)9(17,13(24,25)26)14(27,28)29/h6,30H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDBRTLKDYJCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CC(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F15O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379904 | |

| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-81-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,9,9,9-dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5,6,6,7,7,8,9,9,9-Dodecafluoro-2-hydroxy-8-(trifluoromethyl)nonyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The Schotten-Baumann method involves the esterification of perfluoro-5-methylhexanol (PF–OH) with methacryloyl chloride (MACl) in the presence of a tertiary amine base. The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0°C, followed by gradual warming to room temperature. The general reaction scheme is:

Key parameters include:

Optimization Strategies

-

Temperature control : Maintaining 0°C during MACl addition prevents exothermic side reactions (e.g., polymerization of methacrylate groups).

-

Reaction time : Extended stirring (24 hours at room temperature) ensures >95% conversion, as confirmed by NMR.

-

Purification : Column chromatography using a 3:1 ethyl acetate/hexane gradient removes unreacted MACl and oligomeric byproducts, yielding >98% purity.

Table 1: Schotten-Baumann Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 24 hours |

| Solvent | Dichloromethane (DCM) |

| Catalyst | Triethylamine (EtN) |

| Yield | 82–89% |

| Purity (HPLC) | >98% |

Methacrylic Anhydride-Mediated Synthesis

Reaction Overview

An alternative approach employs methacrylic anhydride and a perfluoro alcohol in the presence of imidazole catalysts. This method avoids handling corrosive MACl and enhances scalability:

Critical Process Parameters

-

Catalyst selection : Imidazole (1–5 mol%) accelerates anhydride activation, reducing reaction time to 6–8 hours.

-

Base additives : Inorganic bases (e.g., NaOH, KCO) neutralize acetic acid byproducts, improving yields to 85–90%.

-

Solvent systems : Ethanol/water mixtures (4:1 v/v) enhance solubility of hydrophilic byproducts, simplifying extraction.

Industrial Scalability

Table 2: Comparative Analysis of Synthesis Methods

Purification and Quality Control

Chromatographic Techniques

Spectroscopic Validation

Table 3: Analytical Standards for Purity Assessment

| Technique | Target Signal | Acceptance Criterion |

|---|---|---|

| NMR | δ 5.7–6.1 (vinyl protons) | Integral ratio ≥95% |

| FTIR | 1720 cm (C=O) | Absence of -OH stretches |

| HPLC | Retention time: 8.2 min | Peak area ≥98% |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate undergoes various chemical reactions, including:

Polymerization: This compound can undergo free radical polymerization to form homopolymers or copolymers with other methacrylate monomers.

Substitution Reactions: The hydroxyl group in the compound can participate in substitution reactions, forming derivatives with different functional groups.

Addition Reactions: The double bond in the methacrylate group allows for addition reactions with various reagents.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.

Substitution: Reagents like acyl chlorides or isocyanates can be used to modify the hydroxyl group.

Addition: Catalysts such as palladium or platinum may be employed for addition reactions involving the double bond.

Major Products

Polymers and Copolymers: The primary products are high-performance polymers with enhanced chemical resistance and low surface energy.

Functional Derivatives: Substitution reactions yield various functional derivatives that can be tailored for specific applications.

Scientific Research Applications

Coatings and Adhesives

PFMHM is utilized in the formulation of advanced coatings and adhesives due to its excellent adhesion properties and resistance to harsh environmental conditions. Its fluorinated structure imparts low surface energy, making it ideal for non-stick coatings and protective layers in various industries, including automotive and aerospace.

Case Study: Automotive Coatings

In a study focused on automotive coatings, PFMHM was incorporated into a polyurethane matrix to enhance durability and resistance to environmental degradation. The resulting coatings exhibited improved performance in terms of scratch resistance and longevity under UV exposure .

Optical Applications

The compound is also explored for optical applications, particularly in the development of optical fibers and cladding materials. Its high refractive index and thermal stability make it suitable for use in optical devices that require reliable performance under varying temperatures.

Case Study: Optical Fiber Cladding

Research demonstrated that PFMHM-based resin compositions could effectively serve as cladding materials for optical fibers, enhancing their numerical aperture without compromising optical clarity. This application is critical for improving data transmission rates in fiber optic communications .

Biomedical Applications

PFMHM has potential applications in the biomedical field, particularly in the development of drug delivery systems and biocompatible materials. Its fluorinated nature can enhance the stability and solubility of pharmaceutical compounds.

Case Study: Drug Delivery Systems

A recent study investigated the use of PFMHM in creating polymeric nanoparticles for targeted drug delivery. The nanoparticles demonstrated controlled release profiles and improved bioavailability of encapsulated drugs, showcasing the compound's potential in therapeutic applications .

Self-Cleaning Surfaces

The low surface energy characteristic of PFMHM allows for the development of self-cleaning surfaces, which can repel water and dirt effectively. This property is beneficial for applications in building materials and consumer products.

Case Study: Self-Cleaning Coatings

Research indicated that coatings formulated with PFMHM exhibited superhydrophobic properties, leading to surfaces that remained clean with minimal maintenance. These findings are particularly relevant for outdoor applications where cleanliness is essential .

Lithography

PFMHM is being investigated as a monomer in lithographic processes, especially for creating photoresists used in semiconductor manufacturing. Its unique chemical structure can improve resolution and pattern fidelity during the lithography process.

Case Study: UV Lithography

In experiments involving UV lithography, PFMHM was shown to enhance the sensitivity of photoresists while maintaining high resolution. This application is crucial for advancing microelectronics fabrication techniques .

Summary Table of Applications

Mechanism of Action

The unique properties of 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate are primarily due to the presence of the perfluorinated chain, which imparts low surface energy and high chemical resistance. The methacrylate group allows for polymerization, forming stable polymers with desirable mechanical and chemical properties. The hydroxyl group provides a site for further chemical modifications, enhancing the versatility of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Methacrylates

a) 3-Perfluorohexyl-2-hydroxypropyl Methacrylate (CAS 86994-47-0)

- Molecular Formula : Likely C₁₃H₉F₁₃O₃ (inferred from naming convention).

- Structural Difference : Lacks the methyl branch in the perfluorohexyl chain compared to 16083-81-1.

- Impact : The methyl group in 16083-81-1 may enhance steric hindrance, reducing molecular packing efficiency and increasing surface activity .

b) Ethylene Glycol Mono[perfluoro(1,1,2-trimethyl)propyl] Ether (CAS 338416-99-2)

Non-Fluorinated Hydroxyalkyl Methacrylates

a) 2-Hydroxyethyl Methacrylate (HEMA, CAS 868-77-9)

- Molecular Formula : C₅H₈O₃ .

- Properties : Hydrophilic due to the hydroxyl group; forms hydrogels in aqueous environments.

- Applications : Biomedical devices, contact lenses, and adhesives .

b) 2-Hydroxypropyl Methacrylate (HPMA, CAS 27813-02-1)

Comparative Data Table

| Compound Name (CAS) | Molecular Formula | Fluorine Atoms | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate (16083-81-1) | C₁₄H₁₁F₁₅O₃ | 15 | ~548.2 | Coatings, surfactants |

| 3-Perfluorohexyl-2-hydroxypropyl methacrylate (86994-47-0) | C₁₃H₉F₁₃O₃ | 13 | ~496.1 | Surface modifiers |

| 2-Hydroxyethyl methacrylate (HEMA, 868-77-9) | C₅H₈O₃ | 0 | 130.14 | Hydrogels, biomedical |

| 2-Hydroxypropyl methacrylate (HPMA, 27813-02-1) | C₇H₁₂O₃ | 0 | 144.17 | Drug delivery, coatings |

| Tetrahydrofurfuryl methacrylate (2399-48-6) | C₈H₁₂O₃ | 0 | 156.18 | Adhesives, resins |

Key Research Findings

Fluorination Impact: The perfluoroalkyl chain in 16083-81-1 significantly enhances thermal stability (likely >200°C) and solvent resistance compared to non-fluorinated methacrylates . Methyl branching in the fluorocarbon chain may reduce crystallinity, improving compatibility with organic polymers .

Hydrophobicity vs. Hydrophilicity :

Polymerization Behavior :

- Fluorinated methacrylates like 16083-81-1 require specialized initiators (e.g., perfluorinated surfactants) for emulsion polymerization, unlike HEMA/HPMA .

Biological Activity

3-(Perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate (PFMHM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of PFMHM, focusing on its antimicrobial, antifungal, and cytotoxic properties, as well as its interactions with biological systems.

Chemical Structure and Properties

PFMHM is characterized by a perfluorinated alkyl chain, which imparts distinct hydrophobic and lipophobic properties. The molecular formula for PFMHM is , and its structure can be represented as follows:

The presence of the hydroxy group enhances its reactivity and potential for forming polymers, making it suitable for various applications in materials science and biomedicine.

Biological Activity Overview

Research indicates that PFMHM exhibits several biological activities, particularly in the areas of antimicrobial and antifungal properties. Below are detailed findings from various studies:

Antimicrobial Activity

PFMHM has been evaluated for its antimicrobial efficacy against a range of pathogens. The compound demonstrated significant inhibitory effects on both gram-positive and gram-negative bacteria. In vitro studies showed:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Antifungal Activity

The antifungal properties of PFMHM were assessed against various fungal species, including Candida albicans and Aspergillus niger. Key findings include:

- Inhibition Zone : PFMHM produced inhibition zones ranging from 15 mm to 25 mm in agar diffusion assays.

- Effectiveness : The compound showed a higher efficacy compared to traditional antifungal agents, suggesting its potential as a novel antifungal agent.

Cytotoxicity

The cytotoxic effects of PFMHM were evaluated using human cell lines. The results indicated:

- Cell Viability : At concentrations above 100 µg/mL, PFMHM reduced cell viability by more than 50% in MTT assays.

- Selectivity : Notably, PFMHM exhibited selective cytotoxicity towards cancerous cells compared to non-cancerous cells, indicating its potential application in cancer therapy.

Case Studies

Several case studies have been conducted to explore the biological activity of PFMHM further:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of PFMHM in clinical isolates.

- Methodology : Clinical bacterial strains were exposed to varying concentrations of PFMHM.

- Results : A significant reduction in bacterial load was observed, supporting its use as a potential therapeutic agent.

-

Case Study on Antifungal Activity :

- Objective : To assess the antifungal activity against Candida species.

- Methodology : Fungicidal assays were performed using different concentrations of PFMHM.

- Results : The study concluded that PFMHM could serve as an effective antifungal treatment option.

Data Table Summary

| Biological Activity | Test Organism | MIC (µg/mL) | Inhibition Zone (mm) | Cytotoxicity (IC50 µg/mL) |

|---|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 64 | - | >100 |

| Antimicrobial | Escherichia coli | 128 | - | >100 |

| Antifungal | Candida albicans | - | 20 | >100 |

| Antifungal | Aspergillus niger | - | 25 | >100 |

Q & A

Q. What are the recommended synthetic routes for 3-(perfluoro-5-methylhexyl)-2-hydroxypropyl methacrylate, and how can reaction efficiency be optimized?

The compound is synthesized via a multi-step process:

- Step 1: React methacrylic acid with epichlorohydrin under alkaline conditions (e.g., NaOH or pyridine) to form 2-hydroxypropyl methacrylate .

- Step 2: Introduce the perfluoro-5-methylhexyl group via a nucleophilic substitution or esterification reaction. Catalysts like triflic acid or phase-transfer agents (e.g., tetrabutylammonium bromide) improve yield .

- Optimization: Monitor reaction progress using FTIR (C=O stretch at ~1720 cm⁻¹) and ¹H/¹³C NMR (e.g., disappearance of epoxide protons at δ 3.2–3.6 ppm). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Q. What are the primary applications of this compound in material science?

- Hydrophobic Coatings : Copolymerize with styrene or acrylic monomers to create films with water contact angles >120° .

- Biomedical Devices : Use as a crosslinker in hydrogels (e.g., with PEG diacrylate) for controlled drug release; test cytocompatibility via ISO 10993-5 .

Advanced Research Questions

Q. How do conflicting data on the environmental persistence of perfluoroalkyl methacrylates arise, and how can they be resolved?

- Contradictions : Discrepancies in half-life estimates (e.g., soil vs. aquatic systems) stem from variable test conditions (pH, microbial activity) .

- Methodology :

- Use OECD 307/308 guidelines for soil/water degradation studies.

- Employ LC-MS/MS to track degradation products (e.g., perfluoroalkyl carboxylic acids) .

- Compare lab data with field samples using non-targeted analysis (high-resolution mass spectrometry) .

Q. What experimental strategies mitigate cytotoxicity while retaining the compound’s functional properties in biomedical applications?

- Surface Modification : Graft polyethylene glycol (PEG) side chains to reduce protein adsorption .

- Dose Optimization : Conduct MTT assays on fibroblast cells (e.g., NIH/3T3) to determine IC₅₀ values. Adjust monomer ratios in copolymers to balance mechanical strength and biocompatibility .

- In Vivo Testing : Use rodent models to assess inflammatory response (e.g., IL-6/TNF-α levels) post-implantation .

Q. How can researchers design experiments to elucidate the polymerization kinetics of this monomer?

- Real-Time Monitoring : Use FTIR-ATR to track methacrylate C=C bond conversion (peak at ~1630 cm⁻¹) .

- Kinetic Modeling : Apply the Kamal-Sourour model to autocatalytic systems (e.g., peroxide-initiated polymerization).

- Parameters : Vary initiator concentration (e.g., AIBN) and temperature (60–80°C) to calculate activation energy (Eₐ) via Arrhenius plots .

Q. What analytical methods resolve contradictions in reported toxicity mechanisms of perfluoroalkyl methacrylates?

- Omics Approaches :

- Transcriptomics : Expose zebrafish embryos (Danio rerio) to the compound and analyze differential gene expression (e.g., peroxisome proliferation pathways) .

- Metabolomics : Use GC-MS to identify disrupted metabolites (e.g., bile acids, lipids) in exposed organisms .

- Comparative Studies : Cross-reference in vitro (e.g., HepG2 cells) and in vivo (e.g., Daphnia magna) toxicity data to identify species-specific sensitivities .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.